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molecular formula C13H11NO B8566883 6-(2-Methylphenyl)pyridine-3-carbaldehyde

6-(2-Methylphenyl)pyridine-3-carbaldehyde

Cat. No. B8566883
M. Wt: 197.23 g/mol
InChI Key: QYPKBUJGIFRGJK-UHFFFAOYSA-N
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Patent
US07534763B2

Procedure details

To a solution of 1.070 g (5.43 mmol) of 6-o-tolylnicotinaldehyde in 19 mL of ethanol at 0-5° C., was added 287 mg(7.5 mmol, 1.4 eq.) of sodium borohydride. After 2 h, the reaction mixture was quenched with saturated sodium bicarbonate solution and, after 30 min, partitioned between dichloromethane and brine. The organic extract was dried over magnesium sulfate and concentrated to give the indicated product as a colorless oil, 1.08 g, 100% yield.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
287 mg
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:15])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][N:8]=1.[BH4-].[Na+]>C(O)C>[C:1]1([CH3:15])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[N:8]=[CH:9][C:10]([CH2:11][OH:12])=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
C1(=C(C=CC=C1)C1=NC=C(C=O)C=C1)C
Name
Quantity
287 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
19 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with saturated sodium bicarbonate solution and, after 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and brine
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)C1=CC=C(C=N1)CO)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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